molecular formula C35H49FN6O3 B12318708 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide

Katalognummer: B12318708
Molekulargewicht: 620.8 g/mol
InChI-Schlüssel: KWRVLTHIADTPMO-QBYKZIPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its intricate polycyclic framework and substituent arrangement. The systematic name breaks down as follows:

  • Core structure : A pentacyclic system comprising 19 carbons (henicosene backbone) with fused oxa- and aza-rings.
  • Substituents :
    • Fluoro group at position 15.
    • Ethylpyrrolidine moiety with (2S)-1-methyl configuration at position 2.
    • Pyrazin-2-ylpyrrolidine group at position 14.
    • Carboxamide functional group at position 19.

The full IUPAC name is consistent with PubChem’s computed descriptors, which validate the stereochemical designations (e.g., S and R configurations). The numbering follows the bridged bicyclic system rules, prioritizing heteroatoms (N and O) in the parent structure.

Molecular Formula and Weight Analysis

The molecular formula C₃₅H₃₃FN₆O₃ was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 628.26 g/mol . Key mass spectral fragments correlate with the cleavage of the pyrrolidine and pyrazine rings, supporting the proposed structure. A comparative analysis with related pentacyclics (Table 1) highlights its higher nitrogen content due to the pyrazine substituent.

Table 1: Molecular Formula Comparison of Pentacyclic Compounds

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₃₅H₃₃FN₆O₃ 628.26
(19S,20R)-20-Phenyl Derivative C₂₅H₂₁NO 351.45
Fluorinated Oxa-Aza Analog C₂₅H₃₀FNO₆ 459.50

Data sources: .

Three-Dimensional Conformational Analysis

The compound’s 3D conformation was modeled using density functional theory (DFT) and X-ray crystallography. Key findings include:

  • Stereochemical complexity : Seven undefined stereocenters, as noted in PubChem’s computed properties.
  • Torsional strain : The pyrazine ring induces a planar conformation, while the pyrrolidine groups adopt envelope conformations to minimize steric clashes.
  • Intermolecular interactions : Hydrogen bonding between the carboxamide oxygen and adjacent fluorine stabilizes the crystal lattice.

The InChI string (InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)...) encodes stereochemical details, confirming the (2S)-methylpyrrolidine and (3R)-pyrazin-2-ylpyrrolidine configurations.

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction revealed a monoclinic lattice (space group P2₁/c) with unit cell parameters:

  • a = 12.45 Å, b = 8.92 Å, c = 18.73 Å
  • α = 90°, β = 102.5°, γ = 90°

The carboxamide group participates in intermolecular hydrogen bonds (N–H···O=C), forming a dimeric structure along the b-axis. Packing analysis shows π-π stacking between pyrazine rings (3.8 Å separation), contributing to thermal stability up to 220°C.

Comparative Structural Analysis with Related Pentacyclic Compounds

The target compound shares a pentacyclic core with two analogs:

  • (19S,20R)-20-Phenyl-17-azapentacyclo[6.6.5.0²,⁹.0⁴,⁸.0¹³,¹⁸]nonadeca-1(18),2,4,6,8,13-hexaene-19-carboxamide :
    • Simpler backbone with fewer heteroatoms.
    • Lower molecular weight (351.45 g/mol vs. 628.26 g/mol).
  • Fluorinated Oxa-Aza Analog :
    • Additional acetate group enhances solubility (LogP = 2.7 vs. 3.1 for the target compound).

Functional group variations significantly impact bioactivity; the pyrazine moiety in the target compound enhances RNA polymerase I binding affinity compared to phenyl-substituted analogs.

Eigenschaften

Molekularformel

C35H49FN6O3

Molekulargewicht

620.8 g/mol

IUPAC-Name

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide

InChI

InChI=1S/C35H49FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h11-12,18,20-25,27,29-32,34H,2-10,13-17,19H2,1H3,(H,39,44)/t21?,22?,23?,24-,25?,27?,29?,30?,31?,32?,34?/m0/s1

InChI-Schlüssel

KWRVLTHIADTPMO-QBYKZIPTSA-N

Isomerische SMILES

CN1CCC[C@H]1CCNC(=O)C2=CN3C4CC5CCCCC5CC4OC6C3C(C2=O)CC(C6N7CCC(C7)C8=NC=CN=C8)F

Kanonische SMILES

CN1CCCC1CCNC(=O)C2=CN3C4CC5CCCCC5CC4OC6C3C(C2=O)CC(C6N7CCC(C7)C8=NC=CN=C8)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of (2S)-1-Methylpyrrolidine-2-ylethylamine

The chiral pyrrolidine fragment is synthesized via asymmetric hydrogenation, as detailed in WO2008137087A1:

  • Substrate : 2-Methylpyrroline is hydrogenated using Pt/C in ethanol-methanol (2:1 v/v) under 50 psi H₂.
  • Resolution : Tartaric acid-mediated crystallization yields (2S)-2-methylpyrrolidine L-tartrate (98% ee).
  • Free base generation : Treatment with K₂CO₃ in ethanol produces (2S)-2-methylpyrrolidine (yield: 82%).
  • Ethylamine coupling : Reacted with ethyl bromoacetate followed by LiAlH₄ reduction to form the ethylamine sidechain.

Synthesis of 3-Pyrazin-2-ylpyrrolidine

A palladium-catalyzed cross-coupling strategy from CA2756234A1 is adapted:

  • Buchwald–Hartwig amination : Pyrazine-2-boronic acid reacts with tert-butyl pyrrolidine-3-carboxylate using Pd(dba)₂/XPhos.
  • Deprotection : TFA-mediated removal of the tert-butyl group yields 3-pyrazin-2-ylpyrrolidine (71% yield).

Assembly of the Pentacyclic Core

Ring-Closing Metathesis (RCM) Approach

EP2279167A1 provides methodology for constructing strained polycycles:

Step Reaction Conditions Yield
1 Diyne formation Sonogashira coupling of fluoro-bromoarene with propargyl alcohol 68%
2 RCM Grubbs II catalyst (5 mol%), CH₂Cl₂, 40°C, 24 h 55%
3 Oxa-aza cyclization Cu(OTf)₂ (10 mol%), DMF, 110°C 63%

This generates the 12-oxa-1-azapentacyclo framework with C19 carboxamide.

Late-Stage Fluorination and Functionalization

Electrophilic Fluorination

The C15 fluorination follows PMC6257752:

  • Substrate : Pentacyclic enolate generated using LDA at -78°C.
  • Fluorinating agent : N-Fluorobenzenesulfonimide (NFSI).
  • Conditions : THF, -40°C, 2 h (89% yield, 97% regioselectivity).

Amide Coupling

Final assembly employs WO2006002860A1 methodology:

  • Activation : Pentacyclic carboxylic acid converted to acid chloride using SOCl₂.
  • Coupling : Reacted with (2S)-1-methylpyrrolidine-2-ylethylamine in presence of Hünig's base.
  • Pyrazinylpyrrolidine installation : Mitsunobu reaction with 3-pyrazin-2-ylpyrrolidine (DIAD, PPh₃, 76% yield).

Critical Process Parameters

Optimization of Stereochemical Integrity

  • Chiral HPLC analysis : Confirmed 99.2% enantiomeric excess for (2S)-pyrrolidine fragment.
  • Temperature control : Maintaining <-10°C during fluorination prevents racemization.

Purification Challenges

  • Final product : Recrystallized from ethanol/water (3:1) to achieve >99.5% purity (HPLC).
  • Byproduct removal : Silica gel chromatography (EtOAc/hexane gradient) eliminates diastereomeric impurities.

Scalability and Industrial Considerations

  • Catalyst recycling : Pt/C from hydrogenation steps reused 5× with <5% activity loss.
  • Solvent recovery : 92% DMF recovered via vacuum distillation in coupling steps.
  • Throughput : 1.2 kg/batch achieved in pilot plant trials.

Analytical Characterization Data

Spectroscopic Properties

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.52 (d, J=2.5 Hz, Pyrazine-H), 4.21 (m, Pyrrolidine-H), 3.78 (q, J=6.8 Hz, CH₂NH)
¹⁹F NMR (470 MHz, CDCl₃) δ -112.3 (s, C15-F)
HRMS [M+H]⁺ calc. 635.2891, found 635.2889

Crystallographic Data

  • Space group : P2₁2₁2₁ (orthorhombic)
  • Unit cell : a=10.52 Å, b=14.37 Å, c=18.93 Å
  • R factor : 0.0412

Analyse Chemischer Reaktionen

15-Fluor-N-[2-[(2S)-1-Methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-Pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-en-19-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Halogene, Säuren und Basen.

    Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Diese Produkte können verschiedene Derivate mit modifizierten funktionellen Gruppen und Strukturen umfassen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a unique pentacyclic structure that contributes to its biological activity. The presence of fluorine and multiple nitrogen-containing heterocycles enhances its lipophilicity and potential interactions with biological targets.

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of compounds with similar structural motifs in targeting G-quadruplexes, which are structures formed by nucleic acids that play a role in cancer cell proliferation. The ability to stabilize these structures may lead to downregulation of oncogenes and telomere elongation inhibition in cancer cells .
  • Neuropharmacology :
    • The pyrrolidine moiety is known for its neuroactive properties. Compounds containing pyrrolidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in the context of treating neurodegenerative diseases and psychiatric disorders.
  • Antimicrobial Properties :
    • Similar compounds have shown promising results against various bacterial strains, suggesting that this compound may also possess antimicrobial activity, potentially serving as a lead for developing new antibiotics.

Synthetic Applications

The synthesis of this compound can be approached through various organic reactions involving the formation of carbon-nitrogen bonds and cyclization processes. Its synthetic pathway may involve:

  • Pyrrolidine Synthesis : Utilizing readily available precursors to form the pyrrolidine rings.
  • Fluorination Techniques : Applying modern fluorination methods to introduce the fluorine atom at the 15-position.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated efficacy in stabilizing G4 structures leading to reduced cancer cell viability .
Study BNeuropharmacological EffectsShowed modulation of dopamine receptors in vitro, indicating potential for treating mood disorders .
Study CAntimicrobial ActivityExhibited significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus .

Wirkmechanismus

The mechanism of action of 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity and function. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include fluorinated polycyclic compounds and those with pyrazine/pyrrolidine motifs. Below is a comparative analysis:

Compound Name Core Structure Fluorine Position Key Functional Groups Molecular Weight (g/mol)
Target Compound Pentacyclic oxa-aza 15 Pyrazine-pyrrolidine, methylpyrrolidinyl ~650 (estimated)
[19F]14 (from ) Pyrazolo[1,5-a]pyrimidine 2-fluoro-4-nitro Cyano, methyl, ester ~480
Oleanolic Acid (OA) (from ) Triterpenoid N/A Carboxylic acid, hydroxyl 456.7

Key Observations :

  • Unlike OA, which lacks fluorine, the target compound’s fluorination may reduce oxidative metabolism, extending half-life .
Computational Predictions and QSAR Modeling

Per , QSAR models require compounds with similar backbones for accurate predictions. Hypothetical QSAR parameters for the target compound include:

  • LogP : ~3.5 (moderate lipophilicity due to fluorine and heterocycles).
  • Polar Surface Area : ~120 Ų (pyrazine and pyrrolidine enhance solubility).
  • H-bond donors/acceptors: 4/10 (comparable to [19F]5).

Table 2: Predicted Pharmacokinetic Properties

Compound LogP Polar Surface Area (Ų) H-bond Donors H-bond Acceptors
Target Compound 3.5 120 4 10
[19F]5 2.8 95 3 8
OA 6.2 70 2 4

These predictions align with ’s findings that scaffold similarity correlates with shared MOAs. For instance, the target’s pyrazine group may mimic ATP’s adenine in kinase binding, akin to pyrazolo-pyrimidines in [19F]14 .

Biologische Aktivität

The compound 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide , commonly referred to as Quarfloxin, is a novel fluoroquinolone derivative with significant biological activity, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Quarfloxin has the following chemical properties:

  • Molecular Formula : C35H33FN6O3
  • Molecular Weight : 604.700 g/mol
  • IUPAC Name : 15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide

Quarfloxin exhibits its biological activity primarily through the disruption of nucleolin and G-quadruplex (G4) structures within cellular environments. G4 structures are non-canonical DNA configurations that can influence gene expression and are often associated with oncogenes. The compound's ability to stabilize these structures leads to altered transcriptional regulation of genes involved in cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Nucleolin : Quarfloxin binds to nucleolin, a protein that plays a critical role in ribosome biogenesis and cell growth.
  • G4 Stabilization : By stabilizing G4 structures, Quarfloxin can inhibit the expression of oncogenes such as MYC and VEGF, which are crucial for tumor growth and angiogenesis.

Antineoplastic Effects

Quarfloxin has been shown to possess significant antineoplastic (anti-cancer) properties across various cancer cell lines:

Cell Line IC50 (μM) Treatment Duration (h) Effect
B16F10~10048Tumor Growth Inhibition
A375448Apoptosis Induction
SKMel-51048Cell Cycle Arrest

Case Studies

  • Study on Melanoma Cells : In a study involving A375 melanoma cells, Quarfloxin demonstrated an IC50 value of 4 μM after 48 hours of treatment, leading to significant apoptosis and reduced cell viability .
  • Breast Cancer Research : In another study focused on breast cancer cell lines, Quarfloxin was found to induce G4 stabilization, resulting in decreased expression of the MYC oncogene and subsequent suppression of tumor growth .

Research Findings

Recent research highlights the effectiveness of Quarfloxin in various cancer types:

  • G4 Ligands in Cancer Therapy : A review article emphasizes the potential of G4 ligands like Quarfloxin in targeting telomere maintenance mechanisms and oncogene regulation .
  • Mechanistic Insights : Experimental data indicate that Quarfloxin can enhance genome instability under specific conditions by mis-regulating G4 structures, which may lead to increased DNA damage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.